molecular formula C16H19BrN2O5S B2858131 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate CAS No. 300814-97-5

4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate

Cat. No. B2858131
CAS RN: 300814-97-5
M. Wt: 431.3
InChI Key: QUHYXWQHLZWIME-UHFFFAOYSA-N
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Description

“4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate” is a chemical compound with the molecular formula C16H19BrN2O5S . It has an average mass of 431.302 Da and a monoisotopic mass of 430.019806 Da .


Molecular Structure Analysis

The molecular structure of “4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate” is complex, as indicated by its molecular formula C16H19BrN2O5S . The structure includes a bromophenyl group, a dioxo-diazaspirodecan group, and an ethanesulfonate group .

Scientific Research Applications

Synthesis and Chemical Properties

Syntheses and Features of Cyclohexane Derivatives

A study by Ismiyev et al. (2013) explored the synthesis of cyclohexane derivatives with multiple stereogenic centers, highlighting methods that could potentially apply to the synthesis or modification of compounds like "4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate". This research emphasizes the importance of regioselective reactions in creating complex organic molecules, potentially offering pathways for generating novel derivatives or probing the chemical properties of related compounds (Ismiyev et al., 2013).

Medicinal Chemistry and Biological Activity

Carbonic Anhydrase Inhibition by Bromophenol Derivatives

Boztaş et al. (2015) investigated the inhibitory effects of dimethoxybromophenol derivatives, incorporating cyclopropane moieties, on carbonic anhydrase isoenzymes. Although the specific compound is not mentioned, the study’s focus on bromophenol derivatives as enzyme inhibitors could suggest potential research applications in exploring the biological activities of "4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate" (Boztaş et al., 2015).

Material Science and Catalysis

Novel Formazan Derivatives for Optical Applications

Türkoğlu and Cinar (2017) synthesized and characterized novel formazan derivatives with 4-bromophenyl groups, investigating their absorption properties across different solvents. This study suggests potential applications of bromophenyl-containing compounds in the development of materials with specific optical properties (Türkoğlu & Cinar, 2017).

Antimicrobial and Antifungal Agents

Development of Anticancer and Antidiabetic Spirothiazolidines

Flefel et al. (2019) described the synthesis of spirothiazolidine analogs with promising anticancer and antidiabetic activities. This research area could be relevant for exploring the therapeutic potentials of "4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate" and similar compounds (Flefel et al., 2019).

Future Directions

The future directions for research on “4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate” and related compounds could include further investigation into their biological and pharmacological activities . This could involve studying their effects on different cellular components and their potential use in the development of new drugs .

properties

IUPAC Name

(4-bromophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O5S/c17-12-4-6-13(7-5-12)24-25(22,23)11-10-19-14(20)16(18-15(19)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHYXWQHLZWIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate

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